molecular formula C19H20BrClN2O3 B10775075 3-(4-bromo-2-chlorophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea

3-(4-bromo-2-chlorophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea

Cat. No.: B10775075
M. Wt: 439.7 g/mol
InChI Key: HHNAHVCOGFTMSQ-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compound 11, identified by the PubMed ID 15261275, is a synthetic organic molecule known for its selective antagonistic activity against the orexin receptor type 2 (OX 2 receptor). This compound has been extensively studied for its potential therapeutic applications, particularly in the modulation of sleep-wake cycles and other physiological processes regulated by the orexin system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound 11 involves a multi-step process. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of compound 11 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Compound 11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Compound 11 has a wide range of scientific research applications:

Mechanism of Action

Compound 11 exerts its effects by selectively binding to the orexin receptor type 2, thereby inhibiting its activity. This interaction disrupts the normal signaling pathways mediated by the orexin system, leading to alterations in physiological processes such as sleep-wake regulation. The molecular targets and pathways involved include the G protein-coupled receptor signaling cascade .

Properties

Molecular Formula

C19H20BrClN2O3

Molecular Weight

439.7 g/mol

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea

InChI

InChI=1S/C19H20BrClN2O3/c1-19(2)25-11-16(17(26-19)12-6-4-3-5-7-12)23-18(24)22-15-9-8-13(20)10-14(15)21/h3-10,16-17H,11H2,1-2H3,(H2,22,23,24)/t16-,17-/m0/s1

InChI Key

HHNAHVCOGFTMSQ-IRXDYDNUSA-N

Isomeric SMILES

CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Cl)C

Canonical SMILES

CC1(OCC(C(O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Cl)C

Origin of Product

United States

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